Methyl 5-cyanofuran-2-carboxylate
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Overview
Description
Methyl 5-cyanofuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a cyano group and a carboxylate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Methyl 5-cyanofuran-2-carboxylate (MFC) is a complex compound with a diverse range of targets. It’s known that furan derivatives exhibit antibacterial activity against a large number of gram-positive and gram-negative bacteria .
Mode of Action
It’s suggested that mfc exhibits bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage . This interaction with the bacterial cell wall and membrane disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
Given its bacteriolytic effects, it can be inferred that mfc disrupts essential biochemical pathways in bacteria, such as cell wall synthesis and membrane integrity, leading to bacterial cell death .
Result of Action
MFC has been shown to have high antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria . It causes damage to the bacterial cell wall and membrane, leading to bacterial cell death .
Biochemical Analysis
Cellular Effects
Some furan derivatives have been shown to cause cell wall and membrane damage
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Many furan derivatives are involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyanofuran-2-carboxylate can be synthesized through various synthetic routes. One common method involves the nitration of furfural followed by oxidative esterification. For instance, the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid yields 5-nitrofuran-2-carbaldehyde. This intermediate can then be converted to methyl 5-nitrofuran-2-carboxylate through oxidative esterification in methanol using a gold nanocluster and sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and esterification processes. The use of catalytic systems, such as copper carbide and cobalt nitride on porous carbon, has been explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyanofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Electrophiles: Such as halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-cyanofuran-2-carboxylic acid, while reduction can produce 5-aminofuran-2-carboxylate derivatives .
Scientific Research Applications
Methyl 5-cyanofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but with a nitro group instead of a cyano group.
Methyl furan-2-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyanofuran-2-carboxylic acid: The carboxylic acid analog of methyl 5-cyanofuran-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both a cyano group and a carboxylate ester on the furan ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 5-cyanofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJXNGNGVOCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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